

# DSPE-PEG13-TFP ester molecular weight and formula

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## Compound of Interest

Compound Name: DSPE-PEG13-TFP ester

Cat. No.: B12420447

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An In-depth Technical Guide to **DSPE-PEG13-TFP Ester** for Researchers and Drug Development Professionals

## Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) derivatives are fundamental components in the development of advanced drug delivery systems. Their amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, facilitates the formation of stealth nanoparticles and liposomes with prolonged circulation times and improved stability. The terminal group of the PEG chain can be functionalized for the conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling precise delivery of therapeutic agents to specific cells or tissues.

This guide focuses on a specific derivative, **DSPE-PEG13-TFP ester**, a valuable tool for bioconjugation. The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules. Notably, TFP esters exhibit greater resistance to spontaneous hydrolysis compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugation reactions. This enhanced stability makes **DSPE-PEG13-TFP ester** a superior choice for the surface functionalization of nanocarriers in targeted drug delivery applications.

## Core Molecular Properties

The precise molecular characteristics of **DSPE-PEG13-TFP ester** are crucial for accurate experimental design and data interpretation. Below is a summary of its key quantitative data, with the closely related DSPE-PEG13-NHS ester included for comparison. The molecular weight and formula for the TFP ester have been calculated based on the known values for the NHS ester and the molecular differences between the TFP and NHS active groups.

Property	DSPE-PEG13-TFP ester	DSPE-PEG13-NHS ester
Molecular Weight	1568.9 g/mol (calculated)	1517.9 g/mol <a href="#">[1]</a>
Chemical Formula	C77H138F4NO24P (calculated)	C75H141N2O26P <a href="#">[1]</a>
Purity	>95% (typical)	>98% <a href="#">[1]</a>
Storage Conditions	-20°C, in a dry and dark environment <a href="#">[1]</a>	-20°C <a href="#">[1]</a>

## Applications in Targeted Drug Delivery

DSPE-PEG derivatives are integral to the formulation of nanocarriers for targeted drug delivery. The DSPE lipid anchors the molecule within the lipid bilayer of liposomes or the core of nanoparticles, while the PEG chain provides a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system, thereby extending circulation half-life.

The terminal TFP ester of DSPE-PEG13-TFP allows for the covalent attachment of targeting moieties. This functionalization transforms a passive drug carrier into an active, cell-specific delivery vehicle. For instance, antibodies that recognize tumor-specific antigens can be conjugated to the liposome surface, directing the encapsulated therapeutic agent specifically to cancer cells and minimizing off-target toxicity.

## Experimental Protocols

### Preparation of Functionalized Liposomes

This protocol details the preparation of unilamellar liposomes incorporating **DSPE-PEG13-TFP ester** using the thin-film hydration and extrusion method.

#### Materials:

- Primary phospholipid (e.g., DSPC or POPC)
- Cholesterol
- **DSPE-PEG13-TFP ester**
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Rotary evaporator
- Water bath sonicator
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Lipid Film Formation:
  - Dissolve the primary phospholipid, cholesterol, and **DSPE-PEG13-TFP ester** in the desired molar ratios in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG13-TFP).
  - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
  - Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
- Hydration:
  - Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).

- Extrusion:
  - To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.
- Purification:
  - Remove any unencapsulated material or smaller lipid structures by size exclusion chromatography or dialysis.

## Surface Functionalization with a Targeting Ligand

This protocol describes the conjugation of an amine-containing targeting ligand (e.g., a peptide or antibody) to the surface of the prepared TFP-functionalized liposomes.

Materials:

- DSPE-PEG13-TFP functionalized liposomes
- Amine-containing targeting ligand
- Reaction buffer (e.g., PBS, pH 7.5-8.0)
- Quenching agent (e.g., Tris or glycine solution)
- Purification system (e.g., size exclusion chromatography or dialysis cassettes)

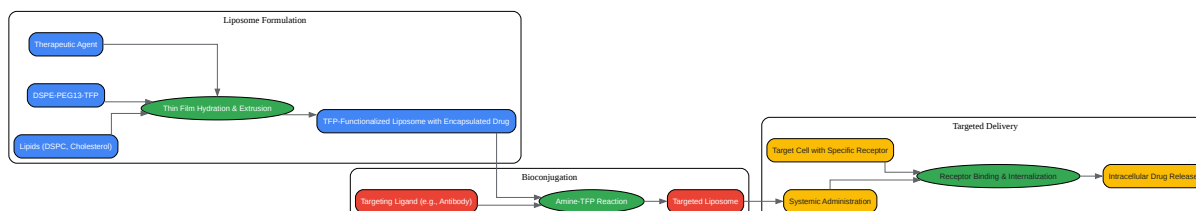
Procedure:

- Conjugation Reaction:
  - Mix the DSPE-PEG13-TFP functionalized liposomes with the targeting ligand in the reaction buffer. The optimal pH for TFP ester reactions with amines is typically between 7.5 and 8.0.

- The molar ratio of the TFP ester to the targeting ligand should be optimized, but a starting point is often a 5- to 10-fold molar excess of the TFP ester.
- Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
  - Add a quenching agent, such as a Tris or glycine solution, to a final concentration of approximately 50 mM to react with any remaining unreacted TFP esters.
- Purification:
  - Remove the unconjugated targeting ligand and quenching agent from the functionalized liposomes using size exclusion chromatography or dialysis.
- Characterization:
  - Characterize the final ligand-conjugated liposomes for size, zeta potential, and conjugation efficiency.

## Visualizing the Workflow

The following diagram illustrates the logical workflow for utilizing **DSPE-PEG13-TFP ester** in the development of a targeted drug delivery system.



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Caption: Workflow for targeted drug delivery using **DSPE-PEG13-TFP ester**.

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## References

- 1. DSPE-PEG13-NHS | BroadPharm [broadpharm.com]
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